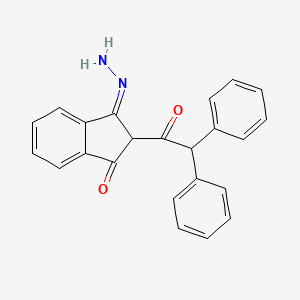

2-Diphenylacetyl-1,3-indandione-1-hydrazone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83445. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2,2-diphenylacetyl)-3-hydrazinylideneinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGMRRUHCFHZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031423 | |

| Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5102-79-4 | |

| Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is known that the compound is used as a dye or stain, suggesting that it may interact with specific cellular components to produce a color change.

Action Environment

The action, efficacy, and stability of 2-Diphenylacetyl-1,3-indandione-1-hydrazone can be influenced by various environmental factors. These may include the pH, temperature, and ionic strength of the solution it is in, as well as the presence of other chemicals or biological materials. .

Análisis Bioquímico

Biochemical Properties

2-Diphenylacetyl-1,3-indandione-1-hydrazone plays a significant role in biochemical reactions, particularly in the formation of fluorescent azine derivatives. This compound interacts with carbonyl compounds, leading to the precipitation of proteins and the formation of these derivatives. The interaction with carbonyl compounds is crucial for its application in diagnostic assays, where it helps in the sensitive detection of blood acetaldehyde.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by interacting with cellular proteins and enzymes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior. Its role in the formation of fluorescent azine derivatives also suggests its potential use in cellular imaging and diagnostic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with carbonyl compounds to form fluorescent azine derivatives, which are crucial for its diagnostic applications. This compound also plays a role in enzyme inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored without significant degradation. Its long-term effects on cellular function need to be studied further in both in vitro and in vivo settings. The stability and degradation of this compound are crucial for its application in diagnostic assays and other biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects. At higher doses, it can cause significant toxic or adverse effects, including irregular heartbeat and major maladies associated with its impact on blood clotting. These threshold effects are important for determining the safe and effective dosage of this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It plays a role in the formation of fluorescent azine derivatives, which are crucial for its diagnostic applications. The effects on metabolic flux and metabolite levels need to be studied further to understand its full impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for its effective application in diagnostic assays and other biochemical studies.

Actividad Biológica

2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

DAIH is a hydrazone derivative synthesized from diphenylacetylindandione and hydrazine. Its structure allows for various interactions with biological molecules, making it a candidate for pharmacological studies. The compound has been characterized using techniques such as X-ray diffraction and NMR spectroscopy, confirming its purity and structural integrity.

Antitumor Activity

DAIH exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- Patu8988 (human pancreatic cancer)

- ECA109 (human esophagus cancer)

- SGC7901 (human gastric cancer)

The MTT assay results indicate that DAIH induces apoptosis in these cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Patu8988 | 10 | ROS generation, apoptosis induction |

| ECA109 | 7 | Cell cycle arrest |

| SGC7901 | 12 | Mitochondrial dysfunction |

Antimicrobial Activity

DAIH has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL, indicating moderate effectiveness. The compound disrupts bacterial cell membranes, leading to cell lysis .

Antimalarial Activity

Research has indicated that DAIH derivatives possess antimalarial activity. A series of hydrazones related to DAIH were screened against Plasmodium falciparum, demonstrating significant inhibition of parasite growth in vitro. The lead compound showed an IC50 of approximately 1 µM against chloroquine-resistant strains. This activity is attributed to the chelation of free iron, which is crucial for the survival of the malaria parasite .

The mechanisms underlying the biological activities of DAIH are multifaceted:

- Oxidative Stress Induction : DAIH increases ROS levels in cancer cells, leading to oxidative damage and apoptosis.

- Iron Chelation : The ability to chelate iron is critical for its antimalarial effects, preventing heme polymerization within parasites.

- Membrane Disruption : DAIH alters membrane integrity in bacteria, contributing to its antimicrobial properties.

Case Studies

Several case studies highlight the efficacy of DAIH in various biological contexts:

- Cancer Treatment : A study involving DAIH on human pancreatic cancer cells showed a significant reduction in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

- Antimicrobial Efficacy : In a clinical setting, DAIH was tested against multidrug-resistant strains of E. coli, demonstrating effective bacterial inhibition and potential for therapeutic application in treating resistant infections .

- Antimalarial Research : In vivo studies using murine models infected with Plasmodium yoelii showed that treatment with DAIH derivatives significantly reduced parasitemia and improved survival rates compared to untreated controls .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Fluorescent Derivatization Reagent

DAIH is utilized as a precolumn fluorescent derivatization reagent in liquid chromatography. It has been shown to form fluorescent azine derivatives when reacting with carbonyl compounds, which can be detected using fluorescence spectrometry. However, studies indicate that while DAIH can be effective, it has limitations compared to other reagents like 2,4-dinitrophenylhydrazine (DNPH) in terms of sensitivity and stability .

Case Study: Aldehyde Detection

In a comparative study of methods for detecting aldehydes and ketones in gas phase samples, DAIH was evaluated alongside DNPH and chromotropic acid methods. The results indicated that DAIH's sensitivity was inferior to both DNPH and UV absorption methods, which were approximately 25 times more sensitive .

Organic Synthesis

Intermediate in Synthesis

DAIH serves as an intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials with specific properties. The compound’s ability to form stable derivatives makes it valuable in synthesizing complex organic molecules .

Diagnostic Assays

Use in Hematology and Histology

The compound is employed in diagnostic assays within hematology and histology. Its properties facilitate the detection of specific analytes through colorimetric or fluorescent methods, providing a means to assess biological samples effectively .

Environmental Monitoring

Formaldehyde Detection

DAIH has been explored for its potential in environmental monitoring, particularly for the detection of formaldehyde in air samples. The method utilizing DAIH was compared against traditional methods, highlighting its application in assessing air quality .

Summary Table of Applications

| Application Area | Description | Comparison/Limitations |

|---|---|---|

| Analytical Chemistry | Precolumn fluorescent derivatization reagent for carbonyl compounds | Less sensitive than DNPH and UV methods |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile but requires careful handling |

| Diagnostic Assays | Used in hematology and histology for analyte detection | Effective but dependent on proper assay conditions |

| Environmental Monitoring | Detection of formaldehyde in air samples | Method sensitivity varies; less effective than established methods |

Métodos De Preparación

Reaction Mechanism and Conditions

The process begins with the activation of diphenylacetone using a stoichiometric excess (≥50 mol%) of diethyl phthalate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the phthalate acts as an acylating agent. Temperatures are maintained between 120–140°C for 6–8 hours to ensure complete conversion.

Yield and Byproduct Analysis

Early implementations of this method reported yields of 60–68%, with the primary byproduct being unreacted diphenylacetone. Purification involves recrystallization from ethanol or dichloromethane, achieving a final purity of >95% as confirmed by thin-layer chromatography (TLC).

Scalability and Industrial Relevance

This method is favored for industrial-scale production due to its compatibility with continuous flow reactors. However, the use of AlCl₃ necessitates rigorous post-reaction neutralization steps to avoid equipment corrosion.

Catalytic Condensation Approaches

Recent advancements have focused on catalytic methods to improve atom economy and reduce waste. Palladium(II) salen complexes have emerged as effective catalysts for the condensation of 1,3-indandione with diphenylacetyl chloride.

Catalytic Cycle and Conditions

The reaction employs a palladium(II) salen catalyst (5 mol%) in toluene at 80°C. Diphenylacetyl chloride (1.1 equiv) is added gradually to a suspension of 1,3-indandione and the catalyst. The mixture is refluxed for 3 hours, followed by quenching with aqueous sodium bicarbonate.

Performance Metrics

This method achieves yields of 78–82% with a turnover number (TON) of 15.6. Catalyst recovery and reuse are feasible for up to three cycles without significant loss of activity.

Comparative Advantages Over Traditional Methods

-

Reduced Reaction Time : 3 hours vs. 6–8 hours for Friedel-Crafts.

-

Lower Energy Input : 80°C vs. 120–140°C.

Critical Comparison of Synthesis Methods

| Parameter | Friedel-Crafts Acylation | Hydrazine Derivatization | Catalytic Condensation |

|---|---|---|---|

| Yield (%) | 60–68 | 72–85 | 78–82 |

| Reaction Time (h) | 6–8 | 4 | 3 |

| Temperature (°C) | 120–140 | 25 | 80 |

| Catalyst/Lewis Acid | AlCl₃ | None | Pd(II) salen |

| Purity (%) | >95 | >98 | >97 |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Q. What is the structural characterization of 2-diphenylacetyl-1,3-indandione-1-hydrazone, and how is it synthesized?

The compound features a hydrazone group attached to a 1,3-indandione core substituted with a diphenylacetyl moiety. Synthesis typically involves the condensation of 2-diphenylacetyl-1,3-indandione with hydrazine derivatives under acidic or reflux conditions. Structural verification employs techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the IUPAC name 2-(2,2-diphenylacetyl)indene-1,3-dione confirms its backbone .

Q. How is this compound utilized as a derivatization agent in analytical chemistry?

The compound reacts selectively with aldehydes (e.g., hexadecenal, formaldehyde) to form fluorescent azine derivatives, enabling sensitive detection via HPLC with fluorescence or mass spectrometry. This reaction is critical in quantifying low-abundance aldehydes in biological or environmental samples. For instance, it achieves a detection limit of 1 fmol for hexadecenal in sphingosine-1-phosphate lyase (SGPL-1) activity assays .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in SGPL-1 activity assays?

Key steps include:

- Sample preparation : Cold methanol-chloroform extraction to preserve aldehyde integrity.

- Derivatization : Optimizing reaction conditions (e.g., 0.6 mg/mL DAIH in acetonitrile with 7% HCl at 4°C) to avoid side reactions .

- Detection : LC-MS/MS parameters (e.g., Agilent 6530 Q-TOF) with multiple reaction monitoring (MRM) for specificity.

- Controls : Use of isotope-labeled internal standards (e.g., C17-S1P) to normalize matrix effects .

Q. How do contradictory results arise in atmospheric ozone quantification using this reagent, and how are they resolved?

Discrepancies may stem from interference by unsaturated hydrocarbons or variations in derivatization efficiency. Amos (1970) validated the method’s specificity by demonstrating no cross-reactivity with common pollutants (e.g., NO₂, SO₂). Calibration with pyridine-4-aldehyde and rigorous blank subtraction are recommended to enhance accuracy .

Q. What are the limitations of this compound in detecting aldehydes in complex biological matrices?

Challenges include:

- Matrix effects : Lipids or proteins may quench fluorescence or ion suppression in MS. Solid-phase extraction (SPE) or dilution is used to mitigate this.

- Stability : Azine derivatives are light-sensitive; assays require dark storage and rapid analysis.

- Sensitivity : For ultra-trace detection (e.g., <1 ppb), pre-concentration via nitrogen evaporation is necessary .

Q. How does this compound’s dual role as a pesticide (diphacinone) and analytical reagent impact toxicity assessments in laboratory settings?

As an anticoagulant rodenticide, diphacinone inhibits vitamin K epoxide reductase. Researchers handling the compound must adhere to OSHA guidelines (e.g., PPE, fume hoods) due to its toxicity (LD₅₀: 2–3 mg/kg in rats). Cross-contamination risks in analytical workflows necessitate separate handling protocols for pesticide-grade and reagent-grade material .

Methodological Comparisons

Q. How does derivatization with this hydrazone compare to 2,4-dinitrophenylhydrazine (DNPH) for carbonyl detection?

- Sensitivity : DAIH offers 10–100x lower detection limits (e.g., 0.02 ppm for ozone vs. 0.1 ppm for DNPH).

- Specificity : DNPH reacts broadly with ketones and aldehydes, whereas DAIH’s bulky diphenylacetyl group reduces steric interference.

- Compatibility : DAIH derivatives are more amenable to LC-MS due to superior ionization efficiency .

Emerging Applications

Q. Can this reagent be adapted for real-time monitoring of lipid peroxidation in live cells?

Preliminary studies suggest that cell-permeable DAIH analogs could trap intracellular aldehydes (e.g., malondialdehyde). Challenges include optimizing cellular uptake without cytotoxicity and developing ratiometric probes for fluorescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.